molecular formula C20H22ClF3N4O2 B2790790 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1207059-56-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2790790
CAS RN: 1207059-56-0
M. Wt: 442.87
InChI Key: MTTPMBUXFKAIBY-UHFFFAOYSA-N
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Description

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl group (C6H5-), a pyrimidine ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl and chloro groups, and the coupling of the different parts of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and pyrimidine rings suggests that these parts of the molecule would be planar. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the trifluoromethyl group is known for its high stability and low reactivity. On the other hand, the amide group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O2/c1-12-5-7-28(8-6-12)19-25-13(2)9-18(27-19)30-11-17(29)26-16-10-14(20(22,23)24)3-4-15(16)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTPMBUXFKAIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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